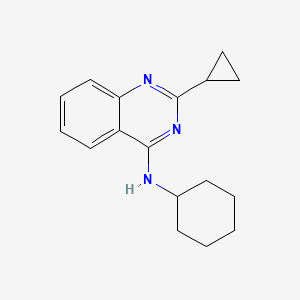

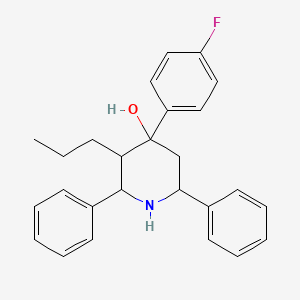

N-cyclohexyl-2-cyclopropylquinazolin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

TH10785 is a small molecule activator of 8-oxoguanine DNA glycosylase 1 (OGG1), an enzyme involved in the repair of oxidative DNA damage. This compound interacts with specific amino acids in OGG1, enhancing its enzymatic activity and facilitating the repair of oxidative lesions in DNA .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TH10785 involves several steps, starting with the preparation of the core quinazolinamine structure. The key steps include:

Formation of the quinazolinamine core: This involves the cyclization of appropriate precursors under controlled conditions.

Introduction of cyclopropyl and cyclohexyl groups: These groups are introduced through specific substitution reactions, often requiring catalysts and specific reaction conditions to ensure high yield and purity

Industrial Production Methods

Industrial production of TH10785 would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

TH10785 primarily undergoes interactions with OGG1, leading to the activation of its enzymatic functions. The key reactions include:

Oxidation: TH10785 enhances the oxidative repair functions of OGG1.

Substitution: The compound interacts with specific amino acids in OGG1, leading to changes in its activity

Common Reagents and Conditions

The reactions involving TH10785 typically require:

Solvents: Such as dimethyl sulfoxide (DMSO) for dissolving the compound.

Controlled temperatures and pH: To ensure optimal reaction conditions

Major Products

The primary product of reactions involving TH10785 is the activated form of OGG1, which exhibits enhanced DNA repair capabilities .

Scientific Research Applications

TH10785 has a wide range of applications in scientific research, including:

Chemistry: Used as a tool to study the mechanisms of DNA repair and the role of OGG1 in oxidative damage.

Biology: Helps in understanding the cellular responses to oxidative stress and the repair of DNA lesions.

Medicine: Potential therapeutic applications in diseases associated with oxidative DNA damage, such as cancer and neurodegenerative disorders.

Industry: Could be used in the development of new drugs targeting DNA repair pathways

Mechanism of Action

TH10785 exerts its effects by binding to specific amino acids (phenylalanine-319 and glycine-42) in OGG1. This interaction increases the enzyme’s activity, leading to enhanced recruitment of OGG1 to sites of oxidative DNA damage. The compound also induces a β, δ-lyase enzymatic function, which alters the DNA repair process to be dependent on polynucleotide kinase phosphatase (PNKP1) instead of apurinic endonuclease 1 (APE1) .

Comparison with Similar Compounds

TH10785 is unique in its ability to activate OGG1 and enhance its DNA repair functions. Similar compounds include:

O8: Another OGG1 activator with potential anticancer applications.

SU0268: Known for its anti-inflammatory properties.

TH10785 stands out due to its specific interaction with OGG1 and the induction of a unique enzymatic function that enhances DNA repair .

Properties

Molecular Formula |

C17H21N3 |

|---|---|

Molecular Weight |

267.37 g/mol |

IUPAC Name |

N-cyclohexyl-2-cyclopropylquinazolin-4-amine |

InChI |

InChI=1S/C17H21N3/c1-2-6-13(7-3-1)18-17-14-8-4-5-9-15(14)19-16(20-17)12-10-11-12/h4-5,8-9,12-13H,1-3,6-7,10-11H2,(H,18,19,20) |

InChI Key |

ZQMGQZOHIDOPCQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)NC2=NC(=NC3=CC=CC=C32)C4CC4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4,5-trimethoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B11187233.png)

![2-[(3-methylphenyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11187242.png)

![2-amino-4',4',6',8'-tetramethyl-2',5-dioxo-5,6,7,8-tetrahydro-4'H-spiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile](/img/structure/B11187252.png)

![2-Methoxyethyl 2-(benzylsulfanyl)-7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11187260.png)

![4-(4-methoxyphenyl)-3-(3-methylphenyl)-5-{[(4-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B11187262.png)

![2,6-dichloro-N-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl}benzamide](/img/structure/B11187275.png)

![1-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N'-[(4-methoxyphenyl)carbonyl]piperidine-3-carbohydrazide](/img/structure/B11187277.png)

![3-amino-8-methyl-2H,6H-pyrimido[2,1-b][1,3,4]thiadiazin-6-one](/img/structure/B11187296.png)